molecular formula C21H16O5 B11397795 (2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid CAS No. 664366-09-0

(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetic acid

Cat. No.: B11397795
CAS No.: 664366-09-0
M. Wt: 348.3 g/mol
InChI Key: HAYRZBNXGUAOJV-UHFFFAOYSA-N
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Description

7H-Furo3,2-gbenzopyran-6-acetic acid, 2,5-dimethyl-7-oxo-3-phenyl- is a complex organic compound with a unique structure that combines furan, benzopyran, and acetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo3,2-gbenzopyran-6-acetic acid, 2,5-dimethyl-7-oxo-3-phenyl- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the furobenzopyran core. Subsequent functionalization steps introduce the acetic acid, dimethyl, and phenyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7H-Furo3,2-gbenzopyran-6-acetic acid, 2,5-dimethyl-7-oxo-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

7H-Furo3,2-gbenzopyran-6-acetic acid, 2,5-dimethyl-7-oxo-3-phenyl- has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7H-Furo3,2-gbenzopyran-6-acetic acid, 2,5-dimethyl-7-oxo-3-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7H-Furo3,2-gbenzopyran-6-acetic acid, 3,5-dimethyl-7-oxo-
  • 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]-
  • Ficusin

Uniqueness

Compared to similar compounds, 7H-Furo3,2-gbenzopyran-6-acetic acid, 2,5-dimethyl-7-oxo-3-phenyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties

Properties

CAS No.

664366-09-0

Molecular Formula

C21H16O5

Molecular Weight

348.3 g/mol

IUPAC Name

2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetic acid

InChI

InChI=1S/C21H16O5/c1-11-14-8-16-18(10-17(14)26-21(24)15(11)9-19(22)23)25-12(2)20(16)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,22,23)

InChI Key

HAYRZBNXGUAOJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)O

Origin of Product

United States

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